molecular formula C12H9N3O3 B5399813 3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid

3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B5399813
M. Wt: 243.22 g/mol
InChI Key: NLRMZVRERYENPE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a carbamoyl group at the 3-position and a carboxylic acid group at the 2-position. It is a derivative of pyridine and exhibits unique chemical properties due to its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with pyridine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 3-(Pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on different pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like picolinic acid, nicotinic acid, and isonicotinic acid, which only have a single functional group.

Properties

IUPAC Name

3-(pyridin-3-ylcarbamoyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11(15-8-3-1-5-13-7-8)9-4-2-6-14-10(9)12(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMZVRERYENPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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